molecular formula C9H17NOSi B069424 N-(4-trimethylsilylbut-3-ynyl)acetamide CAS No. 183208-72-2

N-(4-trimethylsilylbut-3-ynyl)acetamide

Cat. No.: B069424
CAS No.: 183208-72-2
M. Wt: 183.32 g/mol
InChI Key: JDGWHYHCAOIXOD-UHFFFAOYSA-N
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Description

N-[4-(Trimethylsilyl)-3-butynyl]acetamide: is an organic compound that features a trimethylsilyl group attached to a butynyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trimethylsilyl)-3-butynyl]acetamide typically involves the reaction of 4-(Trimethylsilyl)-3-butyn-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods: Industrial production of N-[4-(Trimethylsilyl)-3-butynyl]acetamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions: N-[4-(Trimethylsilyl)-3-butynyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(Trimethylsilyl)-3-butynyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Trimethylsilyl)-3-butynyl]acetamide involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The acetamide group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

    N-(Trimethylsilyl)acetamide: Shares the trimethylsilyl and acetamide groups but lacks the butynyl chain.

    4-(Trimethylsilyl)-3-butyn-1-ol: Contains the trimethylsilyl and butynyl groups but lacks the acetamide group.

Uniqueness: N-[4-(Trimethylsilyl)-3-butynyl]acetamide is unique due to the combination of the trimethylsilyl, butynyl, and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

CAS No.

183208-72-2

Molecular Formula

C9H17NOSi

Molecular Weight

183.32 g/mol

IUPAC Name

N-(4-trimethylsilylbut-3-ynyl)acetamide

InChI

InChI=1S/C9H17NOSi/c1-9(11)10-7-5-6-8-12(2,3)4/h5,7H2,1-4H3,(H,10,11)

InChI Key

JDGWHYHCAOIXOD-UHFFFAOYSA-N

SMILES

CC(=O)NCCC#C[Si](C)(C)C

Canonical SMILES

CC(=O)NCCC#C[Si](C)(C)C

Synonyms

Acetamide, N-[4-(trimethylsilyl)-3-butynyl]- (9CI)

Origin of Product

United States

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